molecular formula C8H6Cl2O2 B14497574 4,5-Dichloro-2-(propan-2-ylidene)cyclopent-4-ene-1,3-dione CAS No. 63552-92-1

4,5-Dichloro-2-(propan-2-ylidene)cyclopent-4-ene-1,3-dione

Cat. No.: B14497574
CAS No.: 63552-92-1
M. Wt: 205.03 g/mol
InChI Key: GGCXPKUJJMCXBK-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(propan-2-ylidene)cyclopent-4-ene-1,3-dione is a chemical compound with a unique structure that includes a cyclopentene ring substituted with chlorine atoms and a propan-2-ylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(propan-2-ylidene)cyclopent-4-ene-1,3-dione typically involves the chlorination of cyclopentene derivatives followed by the introduction of the propan-2-ylidene group. One common method involves the reaction of cyclopent-4-ene-1,3-dione with chlorine gas under controlled conditions to introduce the chlorine atoms at the 4 and 5 positions. The propan-2-ylidene group can then be introduced through a reaction with an appropriate alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the use of chlorine gas and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(propan-2-ylidene)cyclopent-4-ene-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can remove chlorine atoms or reduce double bonds within the molecule.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

4,5-Dichloro-2-(propan-2-ylidene)cyclopent-4-ene-1,3-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include the development of new pharmaceuticals with specific biological targets.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(propan-2-ylidene)cyclopent-4-ene-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and the propan-2-ylidene group can influence the compound’s reactivity and binding affinity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-2-(propan-2-ylidene)cyclopent-4-ene-1,3-dione is unique due to the specific arrangement of chlorine atoms and the propan-2-ylidene group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

63552-92-1

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

4,5-dichloro-2-propan-2-ylidenecyclopent-4-ene-1,3-dione

InChI

InChI=1S/C8H6Cl2O2/c1-3(2)4-7(11)5(9)6(10)8(4)12/h1-2H3

InChI Key

GGCXPKUJJMCXBK-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(=O)C(=C(C1=O)Cl)Cl)C

Origin of Product

United States

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